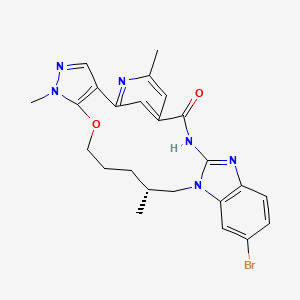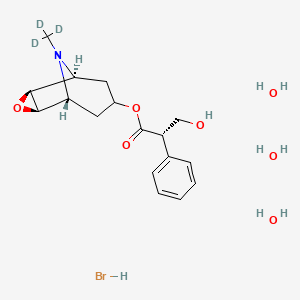
D-Tyrosine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Tyrosine-d2: is a deuterium-labeled derivative of D-Tyrosine, which is the D-isomer of the amino acid tyrosine. This compound is used extensively in scientific research due to its unique properties, such as its ability to inhibit tyrosinase activity and biofilm formation without affecting bacterial growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : D-Tyrosine-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the D-Tyrosine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: : D-Tyrosine-d2 undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the phenolic group to a quinone structure.
Reduction: The reverse of oxidation, where the quinone structure is reduced back to the phenolic form.
Substitution: Involves the replacement of hydrogen atoms with other atoms or groups, such as deuterium.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Deuterated reagents such as deuterated water (D2O) and deuterated solvents are commonly used.
Major Products: : The major products formed from these reactions include deuterated derivatives of D-Tyrosine, such as this compound quinone and reduced this compound .
Applications De Recherche Scientifique
Chemistry: : D-Tyrosine-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium label allows for easy detection and quantification using techniques such as mass spectrometry .
Biology: : In biological research, this compound is used to study protein synthesis and metabolism. It is also used to investigate the role of tyrosine in various biological processes, such as melanin synthesis and biofilm formation .
Medicine: : this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It is also used in the development of new drugs and therapies .
Industry: : In the industrial sector, this compound is used in the production of deuterated drugs and other deuterated compounds. It is also used in the development of new materials and technologies .
Mécanisme D'action
D-Tyrosine-d2 exerts its effects by inhibiting the activity of tyrosinase, an enzyme involved in melanin synthesis. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the conversion of tyrosine to melanin. Additionally, this compound inhibits biofilm formation by triggering the self-dispersal of biofilms without affecting bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The L-isomer of tyrosine, which is more commonly found in nature and is involved in protein synthesis.
D-Tyrosine: The non-deuterated form of D-Tyrosine-d2, which has similar biological activities but lacks the deuterium label.
L-Tyrosine-d2: The deuterium-labeled L-isomer of tyrosine, which is used in similar applications as this compound.
Uniqueness: : this compound is unique due to its deuterium label, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and quantification in various studies, making it a valuable tool in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
1202064-22-9 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(2R)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i5D2 |
Clé InChI |
OUYCCCASQSFEME-JZAVKUPRSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=C(C=C1)O)[C@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)








